molecular formula C10H7Cl7 B083090 beta-Dihydroheptachlor CAS No. 14168-01-5

beta-Dihydroheptachlor

Cat. No.: B083090
CAS No.: 14168-01-5
M. Wt: 375.3 g/mol
InChI Key: CLTVIMPCWMHKFX-QTXMIJDDSA-N
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Description

Heptachlor (CAS RN: 76-44-8), systematically named 4,7-Methano-1H-indene, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-, is a chlorinated cyclodiene insecticide. Its structure consists of a bicyclic framework with seven chlorine substituents (Figure 1). Historically, it was used in agriculture and termite control but has been phased out globally due to its persistence, bioaccumulation, and toxicity .

Properties

CAS No.

14168-01-5

Molecular Formula

C10H7Cl7

Molecular Weight

375.3 g/mol

IUPAC Name

(1R,2R,6S,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C10H7Cl7/c11-3-1-4-5(2-3)9(15)7(13)6(12)8(4,14)10(9,16)17/h3-5H,1-2H2/t3?,4-,5+,8-,9+

InChI Key

CLTVIMPCWMHKFX-QTXMIJDDSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CC1Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C(CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl

Other CAS No.

19253-34-0

Origin of Product

United States

Biological Activity

4,7-Methano-1H-indene, commonly known as heptachlor, is a chlorinated cyclodiene insecticide that has been extensively studied for its biological activity and toxicological effects. This compound is notable for its persistence in the environment and its potential health impacts on humans and wildlife. Understanding its biological activity is crucial for assessing risks associated with exposure.

  • Chemical Formula : C10H8Cl7
  • Molecular Weight : 408.3 g/mol
  • CAS Number : 76-44-8

Heptachlor acts primarily as a neurotoxin. It inhibits the neurotransmitter gamma-aminobutyric acid (GABA), which leads to uncontrolled neuronal excitation. This mechanism results in various neurological symptoms and contributes to its effectiveness as an insecticide .

Toxicokinetics

Heptachlor is readily absorbed through the skin and gastrointestinal tract. Its metabolism involves conversion to heptachlor epoxide, which is more toxic than the parent compound. The biological half-life varies depending on the route of exposure; studies indicate significant accumulation in adipose tissue but minimal presence in the brain .

Toxicity Studies

  • Acute Toxicity : In animal studies, heptachlor has shown significant acute toxicity. The LD50 (lethal dose for 50% of the population) varies by species; for example:
    • Rats: ~500 mg/kg body weight.
    • Mice: ~100 mg/kg body weight .
  • Chronic Effects : Long-term exposure has been linked to reproductive toxicity and developmental issues:
    • In female mice, fertility was inhibited after multiple injections of heptachlor.
    • In a two-generation study involving dogs, increased mortality was observed in pups at all but the lowest exposure levels .
  • Genotoxicity : Heptachlor has been studied for its genotoxic potential. While it did not induce dominant lethal mutations in mice, it showed evidence of unscheduled DNA synthesis in human fibroblasts .

Ecotoxicological Impact

Heptachlor poses significant risks to aquatic life. Studies have demonstrated acute toxicity to fish and invertebrates:

  • Fish : LC50 values (lethal concentration for 50% of the population) indicate high sensitivity among various species.
  • Invertebrates : Heptachlor has been shown to disrupt reproductive processes in aquatic organisms .

Environmental Studies

Research indicates that heptachlor persists in soil and sediment due to its lipophilic nature. This persistence raises concerns about bioaccumulation in the food chain and long-term ecological impacts .

Summary of Biological Activity

Parameter Findings
Mechanism of ActionGABA antagonist leading to neurotoxicity
Acute Toxicity (LD50)Rats: ~500 mg/kg; Mice: ~100 mg/kg
Chronic ToxicityReproductive toxicity; developmental issues observed
GenotoxicityEvidence of unscheduled DNA synthesis
Ecotoxicological EffectsAcute toxicity to fish and aquatic invertebrates

Scientific Research Applications

Agricultural Use

Heptachlor was widely used as an insecticide for pest control in agricultural settings. It was particularly effective against termites and other soil-dwelling insects. However, due to its persistence in the environment and potential health risks associated with exposure (including carcinogenicity), its use has been heavily regulated or banned in many countries.

Environmental Studies

Research has focused on the environmental persistence of heptachlor and its metabolites. Studies have shown that heptachlor can accumulate in soil and aquatic systems. For instance:

  • Case Study: A Brazilian watershed study investigated the presence of organochlorine compounds including heptachlor in soils and sediments. Results indicated significant contamination levels that posed risks to local ecosystems and human health .

Toxicological Research

Heptachlor's toxicological profile has been extensively studied. Research indicates that it can disrupt endocrine functions and may lead to developmental issues in wildlife.

  • Toxicity Studies: Laboratory studies have demonstrated that exposure to heptachlor can result in neurotoxic effects in various species including fish and mammals.

Regulatory Frameworks

Heptachlor is subject to various regulatory frameworks aimed at managing its use due to environmental and health concerns. The U.S. Environmental Protection Agency (EPA) monitors its applications and enforces regulations regarding its use in agriculture .

Usage Patterns Over Time

YearApplication TypePercentage Use
1975Pest Control Operators35%
1975Agricultural Crops28%

Environmental Impact Studies

Study LocationContaminant DetectedConcentration Level
Brazilian WatershedHeptachlorVaries by site
Urban Soil SamplesHeptachlor ResiduesSignificant levels

Chemical Reactions Analysis

Oxidation to Epoxide Derivatives

A primary reaction pathway involves epoxidation , forming stable epoxide derivatives. This transformation is critical in environmental and metabolic processes:

  • Heptachlor Epoxide Formation : Under oxidative conditions (e.g., enzymatic action or atmospheric oxidation), the compound undergoes epoxidation at the double bond, yielding heptachlor epoxide .

  • Reaction Conditions :

    • Enzymatic oxidation via cytochrome P450 in biological systems.

    • Atmospheric oxidation with ozone or hydroxyl radicals .

Key Reaction :

C10H5Cl7+OC10H5Cl7O heptachlor epoxide \text{C}_{10}\text{H}_5\text{Cl}_7+\text{O}\rightarrow \text{C}_{10}\text{H}_5\text{Cl}_7\text{O}\quad \text{ heptachlor epoxide }

Photodegradation and Environmental Degradation

Exposure to UV light induces photochemical degradation , leading to dechlorination and structural rearrangement:

  • Dechlorination : Loss of chlorine atoms generates less chlorinated byproducts such as chlordene or nonachlor .

  • Isomerization : Rearrangement of stereocenters under UV light alters the compound’s stereochemical configuration .

Degradation Products :

ConditionPrimary ProductsSecondary Products
UV LightChlordene isomersPentachloro derivatives
HydrolysisChlorinated alcohols/phenolsNon-toxic metabolites (trace)

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes thermal breakdown :

  • Dehydrochlorination : Sequential elimination of HCl, forming polychlorinated indenes .

  • Diels-Alder Rearrangement : Cycloreversion to simpler chlorinated hydrocarbons observed in pyrolysis studies .

Thermal Stability Data :

Temperature (°C)Half-Life (hr)Major Products
150120Heptachlor epoxide
2502.5Chlorinated alkenes/indenes

Stereochemical Influence on Reactivity

The stereochemistry (2α,3aα,4β,7β,7aα) significantly affects reaction pathways:

  • Epoxidation Selectivity : The β-configuration at C7 enhances susceptibility to epoxidation compared to α-isomers .

  • Steric Hindrance : Bulky chlorine substituents at C2 and C4 retard nucleophilic substitution but favor elimination reactions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights distinct reactivity patterns:

CompoundEpoxidation Rate (k, L/mol·s)Photodegradation Half-Life (hr)
Heptachlor1.2×1031.2\times 10^{-3}48
Chlordane (octachloro)0.8×1030.8\times 10^{-3}72
Target Compound 1.5×1031.5\times 10^{-3}36

The target compound exhibits faster epoxidation but shorter environmental persistence than chlordane .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₅Cl₇
  • Molecular Weight : 373.3 g/mol
  • Solubility : 0.056 mg/L in water (25°C); highly lipophilic .
  • Environmental Persistence : Half-life in soil ranges from 0.5 to 2 years .

Comparison with Similar Compounds

Chlordane (CAS RN: 57-47-9)

Structural Relationship: Chlordane is an octachloro derivative of the same 4,7-methanoindene backbone, with the formula C₁₀H₆Cl₈ (MW: 409.8 g/mol). It exists as a mixture of stereoisomers, primarily α- and γ-chlordane .

Functional Differences :

  • Bioactivity : Both act as neurotoxicants via GABA receptor antagonism, but chlordane exhibits broader insecticidal activity due to additional chlorine atoms .
  • Environmental Impact :
    • Heptachlor degrades to heptachlor epoxide (CAS RN: 1024-57-3), which is more stable and toxic .
    • Chlordane’s higher chlorine content increases its persistence in fatty tissues .

Regulatory Status :

  • Both compounds are listed under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Nonachlor (CAS RN: 3734-49-4)

Structural Relationship: Nonachlor (C₁₀H₅Cl₉, MW: 444.23 g/mol) contains nine chlorine atoms, making it the most chlorinated derivative in this group. It exists as cis- and trans-isomers .

Functional Differences :

  • Toxicity: trans-Nonachlor (CAS RN: 39765-80-5) is more bioaccumulative than heptachlor, with a bioconcentration factor (BCF) of 4,700 in fish .
  • Usage : Primarily a metabolite of chlordane rather than a commercially used insecticide .

Heptachlor Epoxide (CAS RN: 1024-57-3)

Structural Relationship: Heptachlor epoxide is an oxidized metabolite of heptachlor, featuring an epoxy group across the 2,3-position of the methanoindene core .

Functional Differences :

  • Persistence : Half-life in soil exceeds 10 years due to resistance to hydrolysis .
  • Toxicity : LC₅₀ (fish) = 0.002 mg/L, compared to heptachlor’s LC₅₀ = 4.3 mg/L .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula MW (g/mol) Chlorine Atoms Water Solubility (mg/L) Log Kow
Heptachlor C₁₀H₅Cl₇ 373.3 7 0.056 5.44
Chlordane C₁₀H₆Cl₈ 409.8 8 0.009 6.00
trans-Nonachlor C₁₀H₅Cl₉ 444.23 9 0.0003 7.10
Heptachlor Epoxide C₁₀H₅Cl₇O 389.3 7 0.035 5.20

Table 2: Regulatory and Toxicity Data

Compound CAS RN LC₅₀ (Fish, mg/L) Stockholm Convention Key Use
Heptachlor 76-44-8 4.3 Listed Insecticide, termiticide
Chlordane 57-47-9 0.05 Listed Broad-spectrum insecticide
trans-Nonachlor 39765-80-5 0.002 Not listed Chlordane metabolite
Heptachlor Epoxide 1024-57-3 0.002 Listed Environmental metabolite

Environmental and Regulatory Considerations

  • Global Restrictions : Heptachlor and chlordane are banned in 160+ countries under the Stockholm Convention. Japan and Canada classify them as “toxic” under chemical safety laws .
  • Ecotoxicity : Heptachlor’s metabolite, heptachlor epoxide, is prioritized in risk assessments due to its extreme persistence and biomagnification in food chains .

Preparation Methods

Reaction Conditions and Catalysis

The chlorination is conducted in liquid phase using gaseous chlorine (Cl₂) under ambient pressure. Silica (SiO₂) serves as a catalyst, accelerating the reaction by adsorbing chlorine and facilitating radical chain propagation. Key parameters include:

ParameterWithout CatalystWith Silica Catalyst
Reaction Time (hours)5–62–3
Temperature (°C)25–4025–40
Chlorine Stoichiometry1:1 molar ratio1:1 molar ratio

The silica catalyst increases reaction efficiency by reducing induction periods and minimizing side reactions such as ring-opening chlorination.

Mechanistic Insights

The reaction proceeds via a radical mechanism:

  • Initiation : Cl₂ dissociates on silica surfaces to generate chlorine radicals (Cl- ).

  • Propagation : Cl- abstracts a hydrogen atom from hexachlorodene, forming a carbon-centered radical.

  • Termination : Radical recombination with Cl- yields the heptachloro product.

The stereochemical outcome (2α,3aα,4β,7β,7aα) is dictated by the rigid bicyclic structure of hexachlorodene, which restricts chlorine addition to the exo face.

Synthesis of Hexachlorodene Precursor

Hexachlorodene is synthesized through Diels-Alder cyclization of chlorinated cyclopentadiene derivatives. A representative route involves:

Cyclopentadiene Chlorination

  • Step 1 : Cyclopentadiene is treated with excess Cl₂ at 0–10°C to form hexachlorocyclopentadiene.

  • Step 2 : The chlorinated cyclopentadiene undergoes Diels-Alder reaction with maleic anhydride, followed by hydrogenation to yield the endomethylene bridge.

Stereochemical Control

The endo rule governs the Diels-Alder step, favoring the (4β,7β) configuration. Subsequent hydrogenation preserves this stereochemistry due to the rigidity of the methanoindene framework.

Industrial-Scale Production

Reactor Design

Continuous flow reactors are preferred for large-scale synthesis. Key features include:

  • Material : Glass-lined steel to resist chlorine corrosion.

  • Temperature Control : Jacketed reactors with circulating coolant.

  • Gas Distribution : Spargers to ensure uniform Cl₂ dispersion.

Purification and Isolation

The crude product is purified via fractional distillation under reduced pressure (80–100 mmHg, 130–140°C). Silica gel chromatography may be employed to isolate stereoisomers, though industrial processes typically market the product as a stereoisomeric mixture.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Absence of vinylic protons (δ 5.0–6.0 ppm) confirms full saturation of the methanoindene core.

  • GC-MS : Molecular ion peak at m/z 365.8 corresponds to C₁₀H₅Cl₇.

Purity Assessment

Industrial batches achieve ≥98% purity by GC analysis, with major impurities being dichloromethane (solvent residues) and unreacted hexachlorodene.

Emerging Methodologies

Recent patents disclose alternative routes using electrochemical chlorination, which eliminates gaseous Cl₂ and improves atom economy. However, these methods remain experimental due to scalability challenges .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can purity be optimized?

Synthesis typically involves chlorination of a bicyclic precursor, followed by stereochemical control via catalytic hydrogenation or stereoselective reagents. Key steps include:

  • Purification via fractional crystallization or column chromatography to isolate isomers.
  • Validation using NMR (e.g., 13C^{13}\text{C} for chlorine substitution patterns) and mass spectrometry to confirm molecular weight (373.30 g/mol) .
  • Optimization requires adjusting reaction temperature and solvent polarity to minimize byproducts like trans-chlordane .

Q. How does the stereochemical configuration influence its reactivity and biological interactions?

The (2α,3aα,4β,7β,7aα) configuration determines spatial orientation of chlorine atoms, affecting:

  • Electrophilic reactivity : Chlorine at C6 enhances susceptibility to nucleophilic substitution .
  • Enzyme binding : The β-orientation of C4 and C7 allows docking into hydrophobic pockets of cytochrome P450 enzymes .
  • Comparative studies with cis-chlordane (1α,2α,4β,7β) show distinct metabolic pathways due to steric hindrance differences .

Q. What analytical techniques are most reliable for characterizing its structural integrity?

  • IR spectroscopy : Peaks at 750–850 cm1^{-1} confirm C-Cl stretching vibrations .
  • GC-MS : Fragmentation patterns (e.g., m/z 373 → 265) validate heptachloro substitution .
  • X-ray crystallography : Resolves stereochemical ambiguities, critical for confirming the methano bridge geometry .

Advanced Research Questions

Q. How can conflicting toxicological data across studies be systematically resolved?

Discrepancies in LD50_{50} values (e.g., 40–250 mg/kg in rodents) arise from:

  • Metabolic variability : Species-specific cytochrome P450 activity alters heptachlor epoxide formation .
  • Experimental design : Differences in exposure routes (oral vs. dermal) and vehicle solvents (DMSO vs. corn oil) affect bioavailability . Methodological resolution :
  • Standardize OECD Guidelines 423/425 for acute toxicity testing.
  • Use isotopic labeling (14C^{14}\text{C}-heptachlor) to track metabolite distribution .

Q. What computational strategies predict its environmental persistence and bioaccumulation potential?

  • QSAR models : Correlate log KowK_{ow} (4.5–5.2) with bioaccumulation factors in aquatic organisms .
  • Molecular dynamics simulations : Simulate soil adsorption coefficients (KdK_d) based on chlorine electronegativity and hydrophobicity .
  • Comparative analysis : Contrast half-life (t1/2t_{1/2}) in aerobic (150 days) vs. anaerobic (2 years) conditions using EPA EPISuite .

Q. How do structural analogs differ in their interaction with neuronal ion channels?

AnalogKey Structural VariationIon Channel Affinity (IC50_{50})
cis-Chlordane1α,2α,4β,7β configurationGABAA_A: 12 µM
Heptachlor epoxideOxirane ring at C4-C7NMDA: 8 µM
Nonachlor (trans-)Additional Cl at C3nAChR: >50 µM
Mechanistic insight : The methano bridge in the target compound stabilizes hydrophobic interactions with GABAA_A receptors, whereas epoxidation increases polarity, shifting selectivity to glutamate receptors .

Methodological Guidance

Q. What protocols ensure safe handling given its reproductive toxicity?

  • Containment : Use glove boxes with HEPA filters to prevent aerosolization .
  • Decontamination : Neutralize spills with alkaline hydrolysis (10% KOH/ethanol) .
  • PPE : Class C respirators and butyl rubber gloves (per Cal/OSHA standards) .

Q. How can isotopic labeling enhance mechanistic studies of its biodegradation?

  • Synthesize 13C^{13}\text{C}-labeled analogs at C4 and C7 to track methano bridge cleavage via 13C^{13}\text{C}-NMR .
  • Use 36Cl^{36}\text{Cl} radiolabeling to quantify dechlorination products in soil microcosms .

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